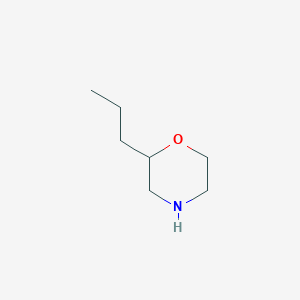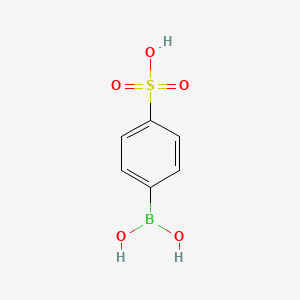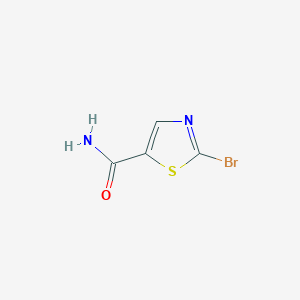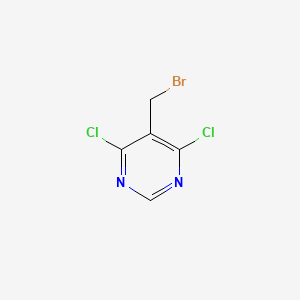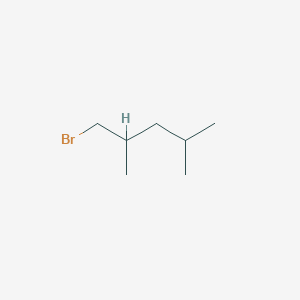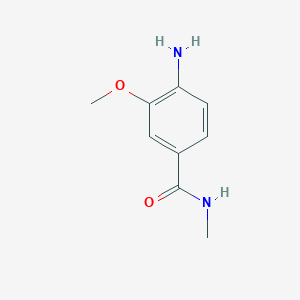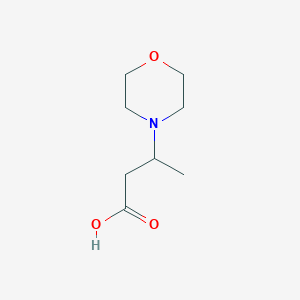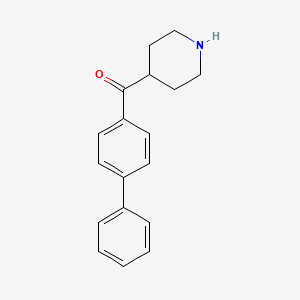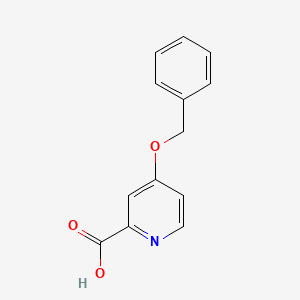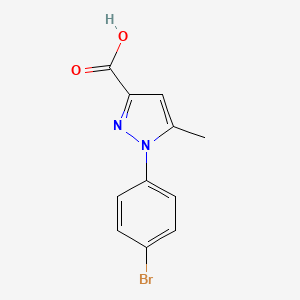
1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazoline derivatives, which are closely related to pyrazoles, can be synthesized through various methods . For instance, one method involves the reaction of chalcones with phenyl hydrazine .Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrazole core, with a bromophenyl group attached at the 1-position, a methyl group at the 5-position, and a carboxylic acid group at the 3-position .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Pyrazole derivatives have been recognized for their antibacterial and antifungal properties. The presence of the 4-bromophenyl group in the compound may enhance these activities, making it a potential candidate for developing new antimicrobial agents .
Antioxidant Properties
The compound’s structure suggests it could be effective in scavenging free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing diseases where oxidative damage is a key factor .
Neuroprotective Effects
Studies on similar pyrazoline derivatives have shown potential neuroprotective effects by inhibiting acetylcholinesterase activity. This could be beneficial in treating neurodegenerative diseases and reducing oxidative injury in neural tissues .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities. This compound could be synthesized into derivatives that may serve as effective treatments against Leishmania and Plasmodium species .
Anticancer Potential
The structural features of pyrazole derivatives, including the one , have been linked to antitumor activities. Research could explore its efficacy against various cancer cell lines and its role in cancer treatment .
Agricultural Applications
In agriculture, such compounds can be used as herbicide detoxifiers. Their ability to interact with various biological pathways makes them suitable for controlling weed growth without harming crops .
Pharmacological Significance
The compound’s core structure is a scaffold for developing drugs with diverse pharmacological effects. It could lead to the synthesis of new drugs with improved efficacy and safety profiles .
Molecular Docking Studies
Molecular modeling and docking studies could reveal the compound’s binding affinities to various enzymes and receptors, providing insights into its therapeutic potential and guiding the design of analogs with targeted properties .
Wirkmechanismus
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways, leading to downstream effects .
Result of Action
It is known that pyrazole derivatives can have various effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-5-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-6-10(11(15)16)13-14(7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVBVQGYDHSPRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628541 |
Source


|
| Record name | 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
229163-39-7 |
Source


|
| Record name | 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

